3-(2-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)propanamide
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Description
3-(2-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)propanamide, also known as FFTP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. FFTP is a member of the thiomorpholine class of compounds and has shown promising results in various studies. In
Scientific Research Applications
Drug Discovery and Development
The compound’s unique structure, which includes a furan ring and a thiomorpholine moiety, makes it a candidate for drug discovery. Its potential to act as a scaffold for synthesizing various derivatives allows researchers to explore a wide range of biological activities. The furan ring, in particular, is a common feature in natural products and pharmaceuticals, known for its diverse pharmacological properties .
Antitumor Activity
Compounds with furan rings have been studied for their antitumor properties. The presence of the 2-fluorophenyl group could potentially enhance these properties, making this compound a valuable addition to cancer research. It may serve as a lead compound for the development of new anticancer drugs .
Green Chemistry Applications
The structural components of this compound suggest that it could be used in green chemistry applications. Its synthesis could be optimized to minimize waste and energy consumption, contributing to environmentally friendly chemical practices .
Photochemistry Research
The furan moiety within the compound can absorb light, making it useful in photochemical studies. This could lead to applications in developing new materials or chemical processes that are activated by light .
Kinase Modulators
Given the compound’s structural complexity, it could be investigated as a kinase modulator. Kinases are crucial in signaling pathways, and modulating their activity can have therapeutic benefits, particularly in inflammatory diseases and cancer .
ADMET Profiling
The compound’s physicochemical properties, drug-likeness, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be analyzed to assess its potential as a drug candidate. This information is crucial in the early stages of drug development to predict the compound’s behavior in biological systems .
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c20-17-4-2-1-3-15(17)5-6-19(23)21-13-18(16-7-10-24-14-16)22-8-11-25-12-9-22/h1-4,7,10,14,18H,5-6,8-9,11-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKZKVARXAWWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)CCC2=CC=CC=C2F)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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